Methyl 2-(benzyloxy)-3-fluorobenzoate

Organic Synthesis Process Chemistry Fluorination

Methyl 2-(benzyloxy)-3-fluorobenzoate (CAS 2379322-05-9) is an exclusive ortho-substituted fluorinated aromatic ester critical for advanced medicinal chemistry. Its unique (2,3)-substitution pattern, where a fluorine atom and a benzyl-protected phenol are adjacent to the ester, dictates specific electronic and steric properties vital for reliable Structure-Activity Relationship (SAR) analysis, particularly as a confirmed inactive control in 5-Lipoxygenase (5-LOX) pathway research. Regioisomeric analogs cannot replicate this reactivity profile. With an established high-yielding one-step synthesis, it is the optimal choice for cost-effective scale-up in pharmaceutical and agrochemical process chemistry.

Molecular Formula C15H13FO3
Molecular Weight 260.26 g/mol
CAS No. 2379322-05-9
Cat. No. B6293717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(benzyloxy)-3-fluorobenzoate
CAS2379322-05-9
Molecular FormulaC15H13FO3
Molecular Weight260.26 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=CC=C1)F)OCC2=CC=CC=C2
InChIInChI=1S/C15H13FO3/c1-18-15(17)12-8-5-9-13(16)14(12)19-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3
InChIKeyDETDZFZMZGHSMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(benzyloxy)-3-fluorobenzoate (CAS 2379322-05-9): A High-Purity Fluorinated Aromatic Ester for Advanced Organic Synthesis and Medicinal Chemistry


Methyl 2-(benzyloxy)-3-fluorobenzoate (CAS: 2379322-05-9) is a specialized fluorinated aromatic ester building block, with a molecular weight of 260.26 g/mol and a typical commercial purity of ≥98% . It features a unique ortho-substitution pattern with a benzyl-protected phenol and a fluorine atom adjacent to the ester group, which imparts distinct reactivity and physicochemical properties critical for the construction of complex organic molecules, particularly in pharmaceutical and agrochemical research .

Procurement Alert for Methyl 2-(benzyloxy)-3-fluorobenzoate: The Ortho-Substitution Pattern Dictates Function, Not Mere Composition


Generic substitution is scientifically unsound for Methyl 2-(benzyloxy)-3-fluorobenzoate (CAS 2379322-05-9) due to the critical importance of its specific ortho-(2,3)-substitution pattern. Regioisomers like methyl 3-(benzyloxy)-5-fluorobenzoate [1] or methyl 4-(benzyloxy)-2-fluorobenzoate share the same molecular formula and weight but possess fundamentally different electronic and steric properties. The ortho-fluorine in the target compound exerts a unique electron-withdrawing influence on the adjacent ester, modulating its reactivity in nucleophilic acyl substitutions and cross-coupling reactions in ways that meta- or para-substituted analogs cannot replicate . Substituting with an analog will alter reaction kinetics, regioselectivity, and final product yields, jeopardizing synthetic pathway validity.

Quantitative Differentiation Guide for Methyl 2-(benzyloxy)-3-fluorobenzoate (CAS 2379322-05-9) vs. In-Class Analogs


Synthetic Efficiency: Near-Quantitative One-Step Synthesis Under Vilsmeier Conditions

Methyl 2-(benzyloxy)-3-fluorobenzoate (CAS 2379322-05-9) can be synthesized in a single step with quantitative yield using adapted Vilsmeier conditions [1]. This represents a significant process advantage over the common two-step synthesis of similar benzoate esters, which typically involve a separate esterification step (e.g., from the corresponding acid using methanol and an acid catalyst) with yields that are often moderate and require purification .

Organic Synthesis Process Chemistry Fluorination

Regioisomeric Selectivity: Ortho-Fluorine Directs Unique Reactivity

The ortho-fluorine substitution in Methyl 2-(benzyloxy)-3-fluorobenzoate (CAS 2379322-05-9) creates a unique electronic environment not present in its meta- or para-substituted regioisomers. The adjacent ester group is activated towards nucleophilic attack due to the strong -I effect of the ortho-fluorine, while the fluorine itself can serve as a directing group in metal-catalyzed C-H activation or as a leaving group in SNAr reactions under specific conditions . This stands in contrast to analogs like methyl 3-(benzyloxy)-5-fluorobenzoate [1] or methyl 4-(benzyloxy)-2-fluorobenzoate , where the fluorine is further removed, resulting in a different and less predictable reactivity profile.

Medicinal Chemistry Cross-Coupling Nucleophilic Aromatic Substitution

Biological Selectivity: Inactivity as a 5-Lipoxygenase Inhibitor

Methyl 2-(benzyloxy)-3-fluorobenzoate (CAS 2379322-05-9) has been evaluated for its ability to inhibit rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at a concentration of 100 µM and was found to have no significant activity (NS) [1]. While this is a negative result, it is a critical piece of differentiation for procurement. In drug discovery programs, identifying inactive control compounds or scaffolds that do not engage a particular target is essential for SAR (Structure-Activity Relationship) studies and for minimizing off-target effects.

Pharmacology Enzyme Inhibition Drug Discovery

Targeted Research Applications of Methyl 2-(benzyloxy)-3-fluorobenzoate (CAS 2379322-05-9)


Scalable Process Development for Fluorinated Aromatic Building Blocks

Given its established quantitative one-step synthesis [1], Methyl 2-(benzyloxy)-3-fluorobenzoate is an ideal candidate for process chemistry scale-up. Its high-yielding, efficient preparation minimizes waste and cost, making it a superior choice over less efficiently synthesized analogs for the large-scale production of advanced intermediates for pharmaceutical or agrochemical manufacturing.

Medicinal Chemistry SAR Studies Requiring Defined Inactivity Profiles

This compound serves as a crucial negative control or inactive scaffold in drug discovery programs investigating 5-Lipoxygenase (5-LOX) pathways [2]. Its confirmed lack of 5-LOX inhibition at 100 µM allows medicinal chemists to confidently rule out this mechanism of action, enabling cleaner SAR analysis when incorporated into larger molecular libraries.

Synthesis of Ortho-Substituted Biaryls via Directed C-H Activation

The unique ortho-relationship between the fluorine atom and the ester group makes this compound a valuable substrate for exploring regioselective C-H functionalization strategies. The fluorine can act as a directing group for transition-metal catalysts, enabling the synthesis of complex biaryl structures with high precision, a transformation that is not feasible with its meta- or para-substituted regioisomers.

Technical Documentation Hub

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